![molecular formula C19H17Cl2F3N2O3 B269715 Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation. The compound has also been shown to bind to metal ions, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-tumor, anti-inflammatory, and analgesic effects. It has also been shown to induce cell death in certain cancer cell lines. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate is its potential as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate. One direction is to further investigate its anti-tumor activity and potential as a cancer treatment. Another direction is to study its anti-inflammatory and analgesic properties in more detail. Additionally, more research is needed to fully understand its mechanism of action and optimize its use as a fluorescent probe for the detection of metal ions in biological systems.
Synthesemethoden
The synthesis of Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate involves the reaction of 2,4-dichlorobenzoyl chloride with ethyl 3,3,3-trifluoro-2-(4-toluidino)propanoate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate has potential applications in various fields of scientific research. It has been reported to exhibit anti-tumor activity, making it a potential candidate for cancer treatment. It has also been studied for its anti-inflammatory and analgesic properties. Additionally, the compound has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Molekularformel |
C19H17Cl2F3N2O3 |
---|---|
Molekulargewicht |
449.2 g/mol |
IUPAC-Name |
ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-methylanilino)propanoate |
InChI |
InChI=1S/C19H17Cl2F3N2O3/c1-3-29-17(28)18(19(22,23)24,25-13-7-4-11(2)5-8-13)26-16(27)14-9-6-12(20)10-15(14)21/h4-10,25H,3H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
YTCCUXNLLFHUDP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.